molecular formula C14H16ClN5O B1436512 N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine CAS No. 488796-42-5

N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Katalognummer: B1436512
CAS-Nummer: 488796-42-5
Molekulargewicht: 305.76 g/mol
InChI-Schlüssel: HYNXFGRSWHOWKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Background and significance of guanidine-containing heterocycles in medicinal chemistry

Guanidine functional groups represent one of the most important structural motifs in medicinal chemistry, found extensively in biologically active natural products and pharmaceutical compounds. These guanidine-containing therapeutics encompass a diverse range of applications including cardiovascular, antihistamine, anti-inflammatory, antidiabetic, antibacterial, antiviral, and antineoplastic drugs. The biological significance of guanidine structures derives primarily from the unique ability of guanidinium cations to recognize biological receptors through various noncovalent interactions, including hydrogen-bonding, electrostatic, and π-stacking associations.

The structural diversity of guanidine-containing compounds extends beyond simple linear arrangements to complex heterocyclic architectures. Natural products such as the sodium channel blocker saxitoxin, the puffer fish poison tetrodotoxin, and the nucleoside base guanine all contain guanidine functional groups embedded within six-membered ring systems. More sophisticated examples include the crambescidin and batzelladine families of marine alkaloids, which contain guanidine units within complex polycyclic architectures and display promising anticancer and antiviral activities.

Recent advances in guanidine chemistry have demonstrated the potential for bis-cyclic guanidine heterocyclic peptidomimetics as opioid ligands with multifunctional receptor activity. Research has shown that compound 1968-22, displaying good affinity for mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor, produced dose-dependent, opioid receptor-mediated antinociception and demonstrated potential as new analgesics with fewer liabilities of use. The versatility of guanidine-based structures in biological systems has fostered continued efforts to explore new methodologies for the synthesis of substances based on the guanidine core.

Historical context of dihydropyrimidinone derivatives

The foundation of dihydropyrimidinone chemistry was established in 1893 when Pietro Biginelli first reported the synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones through a three-component condensation reaction of an aromatic aldehyde, urea, and ethyl acetoacetate. This reaction, subsequently known as the Biginelli reaction, created 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde such as benzaldehyde, and urea. The development of this multicomponent reaction represented a significant advancement in heterocyclic synthesis, providing access to complex molecular architectures through simple starting materials.

The pharmaceutical significance of dihydropyrimidinones became apparent as researchers discovered their widespread applications as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. More recent investigations have explored the potential of Biginelli reaction products as selective adenosine A2b receptor antagonists, including highly selective tricyclic compounds. The reaction mechanism of the Biginelli reaction involves a series of bimolecular reactions leading to the desired dihydropyrimidinone, with research by Kappe in 1997 establishing that the process begins with rate-determining nucleophilic addition by urea to the aldehyde.

Systematic reviews of dihydropyrimidinone biological activities have documented extensive pharmacological potential. Between 1990 and December 31st, 2016, 115 articles outlined biological activities or toxicity of dihydropyrimidinone derivatives, with the main activities associated with this class of compounds being antitumoral (43 articles), anti-inflammatory (12 articles), antibacterial (20 articles), and calcium channel antagonism/inhibition (14 articles). The antitumoral activity represents the most extensively studied biological property, largely due to monastrol, the main representative compound of this class, being a known Eg5 kinesin inhibitor.

Discovery and classification of N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

This compound represents a sophisticated example of heterocyclic compound design that combines multiple pharmacologically relevant structural motifs. The compound is classified under the Chemical Abstracts Service registry number 488796-42-5 and bears the MDL number MFCD22374895. The molecular structure incorporates a complex organic framework belonging to the class of guanidine derivatives, specifically characterized by its integration of both aromatic and heterocyclic components.

The structural classification of this compound reveals three distinct molecular domains that contribute to its unique chemical identity. The 3-chloro-2-methylphenyl group introduces both electronic and steric effects through the chloro substituent's electronegative properties and the methyl group's steric bulk. The central guanidine moiety serves as a connecting bridge between the aromatic and heterocyclic components while providing critical hydrogen bonding capabilities. The 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl group contributes a heterocyclic scaffold with multiple interaction points, including a hydrogen bond acceptor site from the oxo group and nitrogen atoms that can function as either hydrogen bond donors or acceptors.

Table 1: Molecular Characteristics of this compound

Property Value
Molecular Formula C14H16ClN5O
Molecular Weight 305.77 g/mol
Chemical Abstracts Service Number 488796-42-5
MDL Number MFCD22374895
SMILES Code N=C(NC1=NC(C)=C(C)C(N1)=O)NC2=CC=CC(Cl)=C2C
Purity Specification >95%

The compound's discovery and subsequent classification emerged from the broader research into heterocyclic guanidines with biological activity. The synthesis of such compounds has been facilitated by advances in guanidine chemistry, particularly through the development of efficient catalytic syntheses that utilize metal-mediated catalytic addition of amines to carbodiimides as an atom-economical alternative to classical synthesis approaches. This methodology has enabled the preparation of diverse guanidine derivatives with enhanced biological activity profiles.

Research significance and scope

The research significance of this compound extends beyond its individual molecular properties to encompass broader implications for medicinal chemistry and drug discovery. The compound exemplifies the successful integration of multiple pharmacophoric elements within a single molecular framework, representing a sophisticated approach to structure-based drug design. The combination of guanidine and dihydropyrimidinone structural motifs creates opportunities for multitarget biological activity, a characteristic that has become increasingly valuable in modern pharmaceutical research.

The scope of research applications for this compound encompasses several key areas of investigation. First, the compound serves as a representative example of bis-cyclic guanidine heterocyclic peptidomimetics, a class of molecules that has demonstrated significant potential in opioid receptor research. The structural complexity of the compound provides multiple points for molecular recognition and binding, making it a valuable tool for understanding structure-activity relationships in biological systems. Second, the compound contributes to the expanding library of dihydropyrimidinone derivatives, which have shown diverse biological activities including antitumoral, anti-inflammatory, antibacterial, and calcium channel antagonism properties.

Table 2: Research Applications and Biological Activity Spectrum

Research Area Potential Application Reference Studies
Peptidomimetics Opioid receptor interactions Bis-cyclic guanidine research
Dihydropyrimidinone derivatives Antitumoral activity 43 documented studies
Guanidine chemistry Heterocyclic synthesis Catalytic synthesis methods
Structure-activity relationships Multitarget drug design Combination pharmacophores
Calcium channel modulation Cardiovascular applications Dihydropyrimidinone studies

The compound's research significance is further enhanced by its representation of modern synthetic chemistry achievements. The synthesis of such complex heterocyclic structures demonstrates the advancement of multicomponent reactions and the development of efficient methodologies for creating diverse molecular libraries. The Biginelli reaction, which underlies the formation of the dihydropyrimidinone component, exemplifies the power of multicomponent reactions in accessing complex molecular architectures through simple starting materials.

Eigenschaften

IUPAC Name

1-(3-chloro-2-methylphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-7-9(3)17-14(19-12(7)21)20-13(16)18-11-6-4-5-10(15)8(11)2/h4-6H,1-3H3,(H4,16,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNXFGRSWHOWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(NC1=O)/N=C(\N)/NC2=C(C(=CC=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-Chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine (CAS No. 488796-42-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₄H₁₆ClN₅O
  • Molecular Weight: 305.77 g/mol
  • MDL Number: MFCD22374895

The compound exhibits a range of biological activities primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds similar to this compound demonstrate potent antitumor effects by inhibiting fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in tumor angiogenesis and growth. In particular, studies have shown that related compounds can significantly reduce tumor growth in xenograft models .
  • Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Its structural characteristics allow it to interfere with microbial cell functions, leading to growth inhibition .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of FGFR signaling
AntibacterialDisruption of microbial cell functions
Anti-inflammatoryModulation of inflammatory cytokines
AntifungalInterference with fungal cell metabolism

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cell Line Studies : A study involving RT112 bladder cancer cells showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial for its potential therapeutic use. The material safety data indicate that it is an irritant; thus, handling precautions are necessary during laboratory use .

Vergleich Mit ähnlichen Verbindungen

N-Biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 356082-07-0)

  • Structure : Biphenyl-2-yl group replaces the 3-chloro-2-methylphenyl; pyrimidine lacks the 6-oxo group but has 4,6-dimethyl substituents.
  • Molecular Weight : 317.39 g/mol (higher due to biphenyl group).
  • Absence of the 6-oxo group reduces hydrogen-bonding capacity, possibly affecting target binding .

N-(3-Chloro-4-methylphenyl)-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine (CAS: EN300-26948975)

  • Structure : Positional isomer of the target compound, with chloro and methyl groups at the 3- and 4-positions on the phenyl ring.
  • Molecular Weight : 204.23 g/mol (lower due to simplified pyrimidine substitution).
  • Key Differences :
    • Altered substituent positions may affect steric interactions in biological systems.
    • The pyrimidine lacks 5-methyl substitution, reducing steric bulk .

N-(4,5-Bismethanesulfonyl-2-methyl-benzoyl)guanidine Hydrochloride

  • Structure : Contains methanesulfonyl groups (electron-withdrawing) and a benzoyl group instead of pyrimidine.
  • Key Differences :
    • Methanesulfonyl groups enhance solubility in polar solvents but may reduce bioavailability.
    • Crystalline modifications (patented) suggest optimized solid-state stability for pharmaceutical use .

N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (CAS: 302964-08-5)

  • Structure : Thiazolecarboxamide replaces guanidine; pyrimidine has 6-chloro and 2-methyl groups.
  • Molecular Weight: Not specified, but structural complexity suggests higher mass.
  • Amide linkage alters electronic properties compared to the guanidine bridge .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (488796-42-5) C₁₄H₁₆ClN₅O 305.77 3-Cl-2-MePh, 4,5-diMe-6-oxo-pyrimidine Discontinued; high H-bond potential
N-Biphenyl-2-yl analog (356082-07-0) C₁₉H₁₉N₅ 317.39 Biphenyl-2-yl, 4,6-diMe-pyrimidine Increased lipophilicity
Positional Isomer (EN300-26948975) C₁₂H₁₂O₃ 204.23 3-Cl-4-MePh, 4-Me-6-oxo-pyrimidine Simplified substitution pattern
Thiazolecarboxamide (302964-08-5) C₁₇H₁₅Cl₂N₅OS ~420 (estimated) Thiazolecarboxamide, 6-Cl-2-Me-pyrimidine Aromatic stacking potential

Research Findings and Implications

  • Target Compound: The 6-oxo group may enhance binding to enzymes or receptors requiring hydrogen-bond donors. However, its discontinued status suggests synthetic or stability challenges .
  • Biphenyl Analog : Greater lipophilicity could improve CNS penetration but may reduce aqueous solubility, limiting therapeutic applicability .
  • Thiazolecarboxamide : The thiazole moiety may confer distinct pharmacokinetic profiles, such as prolonged half-life due to metabolic resistance .

Vorbereitungsmethoden

Cyclocondensation Approach

  • The dihydropyrimidine scaffold is constructed by cyclocondensation of β-dicarbonyl compounds (such as barbituric acid derivatives) with aldehydes and urea or guanidine derivatives.
  • This method typically involves refluxing the reactants in a suitable solvent like ethanol or water-ethanol mixtures, often with acid or base catalysis.
  • The reaction mechanism involves the formation of an intermediate that undergoes intramolecular cyclization to form the 1,6-dihydropyrimidin-2-one ring system.

Aromatic Substitution

  • The 3-chloro-2-methylphenyl group is introduced via substitution reactions, often by reacting an appropriate aniline or phenylguanidine precursor bearing the chloro and methyl substituents.
  • This step may involve coupling reactions or direct substitution depending on the precursor availability.

Representative Synthetic Protocol

Step Reactants Conditions Outcome
1 Barbituric acid derivative + 3-chloro-2-methylbenzaldehyde + guanidine Reflux in ethanol/water, acid catalyst, 4-6 hours Formation of dihydropyrimidinone intermediate
2 Intermediate + guanidine derivative Stirring at 50-80°C, polar solvent Guanidine substitution on dihydropyrimidine ring
3 Purification Recrystallization from ethanol Pure N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Catalytic and Green Chemistry Approaches

Recent advances emphasize the use of heterogeneous catalysts and greener solvents to improve yields and reduce environmental impact:

  • Iron-based Nanoparticle Catalysts: Fe3O4 and related magnetic nanoparticles have been employed to catalyze similar pyrimidine syntheses with high efficiency and recyclability.
  • Solvent-Free and Aqueous Media: Some protocols use solvent-free conditions or water-ethanol mixtures to enhance sustainability while maintaining good yields.
  • One-Pot Multicomponent Reactions: Combining all reactants in a single vessel under catalytic conditions to streamline synthesis and reduce purification steps.

Analytical Confirmation

  • NMR Spectroscopy: Confirms the chemical environment of protons and carbons, verifying substitution patterns on the aromatic ring and pyrimidine core.
  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.
  • Elemental Analysis: Ensures the correct stoichiometry of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.

Summary Table of Preparation Methods

Method Reactants Catalyst/Conditions Solvent Yield (%) Notes
Cyclocondensation + Guanidine substitution Barbituric acid derivative, 3-chloro-2-methylbenzaldehyde, guanidine Acid catalyst, reflux 4-6 h Ethanol, water-ethanol 70-90 Traditional, reliable
Iron-based nanoparticle catalysis Similar substrates Fe3O4@PVA NPs, 40-80°C Ethanol, water 85-97 Recyclable catalyst, green chemistry
One-pot multicomponent reaction Aldehyde, barbituric acid, malononitrile Fe3O4@SiO2 MNPs, solvent-free or aqueous Solvent-free or aqueous ethanol 88-98 Efficient, time-saving

Q & A

Q. What synthetic routes are recommended for preparing N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine?

  • Methodological Answer : A multi-step approach is typically employed. For example, analogous guanidine derivatives are synthesized via:

Substitution reactions under alkaline conditions (e.g., replacing halogens with functionalized aromatic groups) .

Reduction of nitro intermediates using iron powder under acidic conditions to generate aniline precursors .

Condensation with guanidine moieties using coupling agents like DCC or EDC.
Modifications to solvent systems (e.g., DMF or THF) and temperature control (40–80°C) can improve yields. Validate intermediates via TLC or LC-MS at each stage .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and guanidine connectivity. For example, aromatic protons in the 6.5–8.5 ppm range and pyrimidinone carbonyl signals near 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy. Electrospray ionization (ESI) is preferred for polar guanidine derivatives .
  • Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios to detect impurities (e.g., residual solvents or unreacted intermediates) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the dihydropyrimidinone ring .
  • Solubility : Prefer DMSO for stock solutions (25 mg/mL), but avoid prolonged exposure to moisture. Test stability via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in guanidine coupling steps?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity. For example, highlights flow chemistry systems for precise parameter control .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps (e.g., guanidine activation) .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

  • Methodological Answer :
  • Cross-Validation : Combine 1H^1H-NMR with 2D techniques (COSY, HSQC) to assign ambiguous signals. For example, pyrimidinone protons may exhibit complex splitting due to hindered rotation .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Address discrepancies by re-evaluating solvent effects or tautomeric forms .

Q. What strategies are effective for studying degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–80°C). Monitor via LC-MS to identify breakdown products (e.g., ring-opened metabolites or chloro-substituted byproducts) .
  • Isotope Labeling : Use 13C^{13}C-labeled guanidine to track metabolic stability in cell-based assays .

Q. How to design mechanistic studies for guanidine-mediated reactions?

  • Methodological Answer :
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates (e.g., nitrenes or carbodiimides) during condensation .
  • Isotopic Labeling : Introduce 15N^{15}N-labeled amines to trace guanidine formation pathways via MS/MS fragmentation .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.